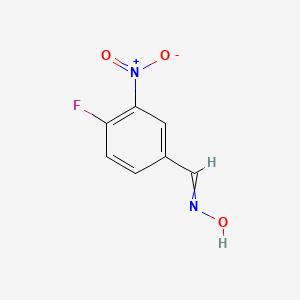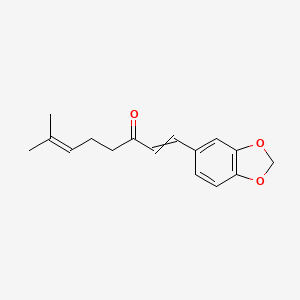
7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one is an organic compound characterized by the presence of a methylenedioxyphenyl group attached to an octadiene chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-methylenedioxybenzaldehyde with a suitable diene under acidic conditions. The reaction typically proceeds via a Diels-Alder reaction, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one exerts its effects involves interactions with specific molecular targets and pathways. The methylenedioxyphenyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
3,4-Methylenedioxyphenylpropan-2-one: A related compound with similar structural features but different functional groups.
3,4-Methylenedioxyamphetamine: Shares the methylenedioxyphenyl group but has a different overall structure and biological activity.
Uniqueness
7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one is unique due to its specific combination of the methylenedioxyphenyl group and the octadiene chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
分子式 |
C16H18O3 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-7-methylocta-1,6-dien-3-one |
InChI |
InChI=1S/C16H18O3/c1-12(2)4-3-5-14(17)8-6-13-7-9-15-16(10-13)19-11-18-15/h4,6-10H,3,5,11H2,1-2H3 |
InChI 键 |
GWNVGUGEDNXVMR-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=O)C=CC1=CC2=C(C=C1)OCO2)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-Bromophenyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B8297158.png)
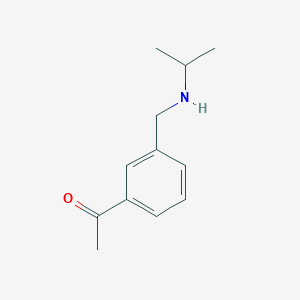
![isopropyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8297164.png)
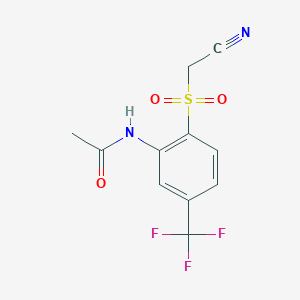

![4-Methyl-N-[5-(phenyl)-pyridine-2-yl]benzenesulfonamide](/img/structure/B8297185.png)

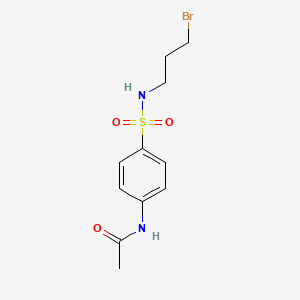
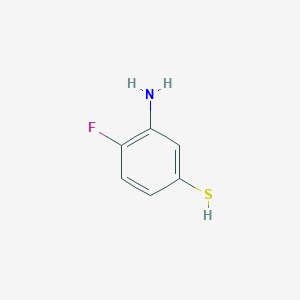
![2-[(12-Fluorododec-3-YN-1-YL)oxy]oxane](/img/structure/B8297207.png)
![8-Methoxy-2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B8297213.png)
![methyl 3-[4-[N,N-bis(2-chloroethyl)amino]phenyl]propionate](/img/structure/B8297216.png)
![Dimethyl-(1H-pyrrolo[3,2-c]pyridin-3-ylmethyl)-amine](/img/structure/B8297233.png)
